molecular formula Na3PO3<br>Na3O3P B090913 Trisodium phosphite CAS No. 15537-82-3

Trisodium phosphite

Cat. No.: B090913
CAS No.: 15537-82-3
M. Wt: 147.941 g/mol
InChI Key: NCPXQVVMIXIKTN-UHFFFAOYSA-N
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Description

Trisodium phosphite (Na₃PO₃) is an inorganic compound consisting of three sodium cations (Na⁺) and one phosphite anion (PO₃³⁻). The phosphite ion features phosphorus in the +3 oxidation state, distinguishing it from phosphate (PO₄³⁻, P⁺⁵). This compound is synthesized by neutralizing phosphorous acid (H₃PO₃) with sodium hydroxide. It is water-soluble and exhibits alkaline properties in solution. Key applications include its use as a reducing agent, fungicide, and intermediate in chemical synthesis. Its environmental behavior is notable, as soil microbes oxidize phosphite to phosphate, altering phosphorus availability in ecosystems .

Properties

CAS No.

15537-82-3

Molecular Formula

Na3PO3
Na3O3P

Molecular Weight

147.941 g/mol

IUPAC Name

trisodium;phosphite

InChI

InChI=1S/3Na.O3P/c;;;1-4(2)3/q3*+1;-3

InChI Key

NCPXQVVMIXIKTN-UHFFFAOYSA-N

SMILES

[O-]P([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

[O-]P([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

TSP reacts with acids to form phosphoric acid and corresponding salts:

Na3PO4+3HClH3PO4+3NaCl\text{Na}_3\text{PO}_4+3\text{HCl}\rightarrow \text{H}_3\text{PO}_4+3\text{NaCl}

This reaction is critical in pH adjustment and decontamination processes .

Applications :

  • Nuclear Reactor Chemistry : TSP maintains alkaline pH (~9.3) in reactor sumps to suppress iodine volatilization .

  • Boiler Water Treatment : Mitigates chloride-driven under-deposit corrosion by forming protective phosphate layers .

Precipitation and Complexation Reactions

TSP precipitates heavy metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) from wastewater by forming insoluble phosphates:

3M2++2PO43M3(PO4)23\text{M}^{2+}+2\text{PO}_4^{3-}\rightarrow \text{M}_3(\text{PO}_4)_2

Research Findings :

  • Efficiency : Removes >90% of Zn²⁺ and Cu²⁺ at pH 8.5–9.5.

  • Sludge Stability : TSP-derived sludge retains 85% of Zn²⁺ vs. 23.5% for trisodium phosphate alternatives .

Comparison of Phosphate Sources :

ParameterTSPSodium Hydroxide
Heavy Metal Retention85%<25%
LeachabilityLowHigh

CO₂ Capture and Sorption

TSP reacts with CO₂ to form sodium bicarbonate (NaHCO₃) and disodium hydrogen phosphate:

Na3PO4+CO2+H2ONa2HPO4+NaHCO3\text{Na}_3\text{PO}_4+\text{CO}_2+\text{H}_2\text{O}\rightarrow \text{Na}_2\text{HPO}_4+\text{NaHCO}_3

Key Data :

  • Capacity : 198 mg CO₂/g TSP at 30°C.

  • Selectivity : >90% CO₂/N₂ separation efficiency.

  • Regeneration : Reacts with NaOH to restore TSP, albeit with gradual capacity loss (~10% per cycle) .

Reaction Kinetics :

  • Exothermic process (ΔH = −120 kJ/mol).

  • Optimal temperature: 30°C (higher temperatures induce TSP melting at 73.5°C) .

Coordination and Organophosphorus Chemistry

TSP derivatives participate in synthesizing phosphorus ylides and silylphosphides:

  • Example : Reaction with chlorosilanes forms silyl-substituted phosphanides .

Na3P+Ph3SiCl[Na(18 c 6)]+[P(SiPh3)2]\text{Na}_3\text{P}+\text{Ph}_3\text{SiCl}\rightarrow [\text{Na}(18\text{ c 6})]^+[\text{P}(\text{SiPh}_3)_2]^-

Applications :

  • Catalysis in organic synthesis.

  • Precursors for phosphaalkynes (e.g., 12 in Scheme 3b ).

Biological and Corrosion Interactions

  • Antimicrobial Activity : High pH (12.0) disrupts bacterial membranes, enabling leakage of DNA/proteins .

  • Corrosion Inhibition : Equimolar TSP:Cl⁻ reduces carbon steel corrosion rates from >20 mm/y to <0.1 mm/y .

Thermal Decomposition

At elevated temperatures (>1,583°C), TSP decomposes into sodium oxide and phosphorus oxides:

Na3PO43Na2O+P2O5\text{Na}_3\text{PO}_4\rightarrow 3\text{Na}_2\text{O}+\text{P}_2\text{O}_5

Hazard Note : Releases toxic fumes (POₓ) .

Comparison with Similar Compounds

Trisodium Phosphite vs. Trisodium Phosphate (Na₃PO₄)

Chemical and Structural Differences :

  • Oxidation State : this compound (P⁺³) is a reducing agent, whereas trisodium phosphate (P⁺⁵) is oxidatively stable.
  • Anion Structure : PO₃³⁻ (phosphite) has a trigonal pyramidal geometry with one P–H bond (evidenced by P–H vibrational bands at ~2300 cm⁻¹ in Raman spectra), while PO₄³⁻ (phosphate) is tetrahedral without P–H bonds .

Environmental Impact :

  • Phosphate compounds, in contrast, contribute directly to eutrophication in aquatic systems .
Attribute This compound (Na₃PO₃) Trisodium Phosphate (Na₃PO₄)
Chemical Formula Na₃PO₃ Na₃PO₄
Oxidation State (P) +3 +5
Key Functional Groups P–H bond None
pH in Solution ~9–11 ~12–14
Primary Uses Fungicide, reducing agent Food additive, industrial cleaner

This compound vs. Sodium Tripolyphosphate (Na₅P₃O₁₀)

Structural and Functional Contrasts :

  • Anion Complexity : Sodium tripolyphosphate (STPP) contains a linear triphosphate chain (P₃O₁₀⁵⁻), enabling strong metal ion chelation, unlike the simpler PO₃³⁻ in this compound .
  • Reactivity : STPP acts as a water softener by binding Ca²⁺/Mg²⁺ ions, whereas this compound’s reducing properties make it suitable for redox reactions .

This compound vs. Organophosphites

Structural and Reactivity Differences :

  • Organophosphites: Include compounds like diisopropyl phosphite [(iPrO)₂P(O)H] and trioctadecyl phosphate (C₁₈H₃₇O)₃PO. These feature organic substituents, altering solubility and reactivity. For example, diisopropyl phosphite participates in phospha-Michael additions, while this compound lacks organic moieties for such reactions .
  • Synthetic Utility: Organophosphites are pivotal in nucleophilic substitutions (e.g., synthesizing phosphorofluoridates via trimethylsilyl intermediates), whereas this compound is primarily used in bulk inorganic applications .

Environmental Persistence :

  • Organophosphites may hydrolyze slowly, whereas this compound rapidly converts to phosphate in soil, posing distinct ecological risks .

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate trisodium phosphite’s impact on material stability?

  • Methodological Answer : Utilize controlled group comparisons. For example, prepare a treatment group (e.g., alginate with 2% this compound) and a control group (without additive). Measure dimensional stability post-hardening using calibrated instruments (e.g., micrometers) at standardized intervals. Tabulate data to compare mean changes in material dimensions (e.g., shrinkage or expansion rates) .
  • Data Example :

GroupDimensional Change (%)Standard Deviation
Treatment (2% TSP)0.8±0.2
Control3.5±0.4

Q. What synthesis methods are effective for this compound derivatives in enzymatic studies?

  • Methodological Answer : Follow protocols for enzymatic preparation, such as modifying orotidine 5′-monophosphate (OMP) with this compound. Use high-purity reagents (≥99%) and monitor reactions via HPLC or spectrophotometry. Ensure pH control with buffers like MOPS (3-(N-morpholino)propanesulfonic acid) to stabilize intermediates .

Q. What are best practices for conducting literature reviews on this compound’s toxicological profile?

  • Methodological Answer : Perform a dual search strategy: (1) Direct queries on this compound using databases like PubMed and Web of Science, and (2) Class-based searches (e.g., organophosphates) to identify extrapolatable data. Cross-reference findings with agency reports (e.g., ATSDR) and validate gaps through supplemental searches .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in biological systems be reconciled, particularly under variable phosphate concentrations?

  • Methodological Answer : Design dose-response experiments with controlled phosphate gradients. For example, test phosphite efficacy against Phytophthora spp. at phosphate levels ranging from 0.1 mM to 10 mM. Calculate EC50 values using logarithmic trendlines and validate via ANOVA to assess statistical significance of phosphate-phosphite interactions .
  • Data Example :

Phosphate (mM)EC50 (mM Phosphite)R² Value
0.12.50.98
5.012.70.95

Q. How can ³¹P NMR spectroscopy elucidate reaction mechanisms involving this compound in phosphoramidite coupling?

  • Methodological Answer : Monitor phosphite intermediates in real-time using ³¹P NMR. Set reaction conditions (e.g., 25°C, inert atmosphere) and sample at intervals (e.g., 0, 5, 15 minutes). Assign peaks to transient species (e.g., activated phosphite-tetrazole complexes) and quantify kinetics via integration of spectral signals .

Q. What statistical approaches resolve discrepancies in environmental impact studies of this compound?

  • Methodological Answer : Apply meta-analysis to aggregate data from ecotoxicological studies. Use random-effects models to account for heterogeneity in experimental designs (e.g., soil type, exposure duration). Sensitivity analyses can identify outliers, while subgroup analyses may reveal context-dependent effects (e.g., freshwater vs. marine ecosystems) .

Methodological Notes

  • Controlled Experiments : Always include technical replicates (n ≥ 3) to ensure reproducibility, especially in stability or efficacy studies .
  • Analytical Validation : Pair ³¹P NMR with mass spectrometry for unambiguous identification of phosphite intermediates .
  • Data Interpretation : Use software like R or Python for advanced statistical modeling (e.g., EC50 calculations, dose-response curves) .

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